

# Application Note & Protocol: Total Synthesis of 5-N-Acetylardeemin

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## Compound of Interest

Compound Name: **5-N-Acetylardeemin**

Cat. No.: **B125200**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-N-Acetylardeemin** is a naturally occurring indole alkaloid isolated from the fungus *Aspergillus fischerii*. It has garnered significant interest in the scientific community due to its potent ability to reverse multidrug resistance (MDR) in tumor cells.<sup>[1][2]</sup> The complex architecture of **5-N-Acetylardeemin**, which includes a "reverse prenyl" group, has made it a challenging target for total synthesis.<sup>[1][2]</sup> This document provides a detailed protocol for the total synthesis of **5-N-Acetylardeemin**, based on the efficient route developed by Danishefsky and coworkers. The synthesis is notable for its stereoselective construction of the hexahydropyrrolo[2,3-b]indole core and the late-stage installation of the quinazolinone moiety.<sup>[2]</sup> This nine-step synthesis provides the target compound in a 12.5% overall yield from a key tryptophan derivative.<sup>[2]</sup>

## Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of **5-N-Acetylardeemin**.

Step	Intermediate	Reaction	Reagents and Conditions	Yield (%)
1	20	Selenocyclization	N-PSP, PPTS, CH <sub>2</sub> Cl <sub>2</sub> , -78 °C to rt	93
2	27	Reverse Prenylation	Prenyl-9-BBN, Pd(dppf)Cl <sub>2</sub> , AsPh <sub>3</sub> , K <sub>3</sub> PO <sub>4</sub> , DMF/THF	80
3	28	Oxidative Cleavage	O <sub>3</sub> , CH <sub>2</sub> Cl <sub>2</sub> /MeOH; then Me <sub>2</sub> S	95
4	29	Reductive Amination	(Boc) <sub>2</sub> O, DMAP, CH <sub>2</sub> Cl <sub>2</sub> ; then H <sub>2</sub> , Pd/C, EtOAc	90 (over two steps)
5	42	Amine Deprotection	TFA, CH <sub>2</sub> Cl <sub>2</sub>	95
6	46	Amide Coupling	o-azidobenzoyl chloride (45), KHMDS, THF, -78 °C	50-80
7	47	Aza-Wittig Reaction	PPh <sub>3</sub> , THF, rt	85
8	48	Diketopiperazine Formation	N-acetylglycine, EDCI, DMAP, CH <sub>2</sub> Cl <sub>2</sub>	80
9	2 (5-N- Acetylardeemin)	Final Cyclization	NaOMe, MeOH	90

## Experimental Protocols

This section details the experimental procedures for the key steps in the total synthesis of **5-N-Acetylardeemin**.

#### Step 1: Stereoselective Selenocyclization (Formation of 20)

- To a solution of the tryptophan derivative 19 in  $\text{CH}_2\text{Cl}_2$  at  $-78^\circ\text{C}$ , add pyridinium p-toluenesulfonate (PPTS) (1.0 equiv.).
- Add a solution of N-phenylselenylphthalimide (N-PSP) (1.1 equiv.) in  $\text{CH}_2\text{Cl}_2$  dropwise.
- Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction with saturated aqueous  $\text{NaHCO}_3$  and extract with  $\text{CH}_2\text{Cl}_2$ .
- Dry the combined organic layers over  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to afford the selenocyclization product 20.<sup>[1]</sup>

#### Step 2: Reverse Prenylation (Formation of 27)

- To a solution of 20 in a 1:1 mixture of DMF and THF, add tripotassium phosphate ( $\text{K}_3\text{PO}_4$ ) (3.0 equiv.), triphenylarsine ( $\text{AsPh}_3$ ) (0.2 equiv.), and  $\text{Pd}(\text{dppf})\text{Cl}_2$  (0.1 equiv.).
- Add a solution of prenyl-9-borabicyclo[3.3.1]nonane (prenyl-9-BBN) (1.5 equiv.) in THF.
- Heat the reaction mixture at  $60^\circ\text{C}$  until the starting material is consumed.
- Cool the reaction to room temperature, dilute with ether, and wash with water and brine.
- Dry the organic layer over  $\text{MgSO}_4$ , filter, and concentrate.
- Purify the crude product by flash chromatography to yield the reverse prenylated product 27.

#### Step 3: Oxidative Cleavage of the Selenyl Group (Formation of 28)

- Dissolve the selenide 27 in a mixture of  $\text{CH}_2\text{Cl}_2$  and MeOH at -78 °C.
- Bubble ozone through the solution until a blue color persists.
- Purge the solution with nitrogen to remove excess ozone.
- Add dimethyl sulfide ( $\text{Me}_2\text{S}$ ) (5.0 equiv.) and allow the mixture to warm to room temperature.
- Concentrate the reaction mixture and purify the residue by chromatography to give the aldehyde 28.

#### Step 4 & 5: Formation and Deprotection of the Boc-protected Amine (Formation of 42)

- To a solution of aldehyde 28 in  $\text{CH}_2\text{Cl}_2$ , add di-tert-butyl dicarbonate ( $(\text{Boc})_2\text{O}$ ) (1.2 equiv.) and 4-(dimethylamino)pyridine (DMAP) (0.1 equiv.).
- Stir the mixture at room temperature for 1 hour.
- Add palladium on carbon (10% Pd/C) and subject the mixture to a hydrogen atmosphere (1 atm).
- Stir vigorously until the reaction is complete.
- Filter the reaction mixture through Celite and concentrate the filtrate.
- Dissolve the crude product in  $\text{CH}_2\text{Cl}_2$  and add trifluoroacetic acid (TFA) (10 equiv.).
- Stir the solution at room temperature until the deprotection is complete.
- Quench the reaction with saturated aqueous  $\text{NaHCO}_3$  and extract with  $\text{CH}_2\text{Cl}_2$ .
- Dry, filter, and concentrate the organic layers. Purify by chromatography to afford amine 42.

#### Step 6: Amide Coupling (Formation of 46)

- Dissolve amine 42 in THF and cool to -78 °C.
- Add potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv.) dropwise and stir for 30 minutes.

- Add a solution of o-azidobenzoyl chloride (45) (1.0 equiv.) in THF.
- Stir the reaction at -78 °C for 2 hours.
- Warm the reaction to room temperature and quench with saturated aqueous NH<sub>4</sub>Cl.
- Extract with ethyl acetate, wash with brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.
- Purify the residue by flash chromatography to obtain imide 46.[\[2\]](#)

#### Step 7: Aza-Wittig Reaction (Formation of 47)

- To a solution of imide 46 in THF, add triphenylphosphine (PPh<sub>3</sub>) (1.2 equiv.).
- Stir the reaction at room temperature until the evolution of nitrogen ceases.
- Concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash chromatography to yield the aza-Wittig product 47.

#### Step 8 & 9: Completion of the Synthesis (Formation of **5-N-Acetylardeemin**)

- To a solution of 47 in CH<sub>2</sub>Cl<sub>2</sub>, add N-acetylglycine (1.5 equiv.), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 equiv.), and DMAP (0.2 equiv.).
- Stir the mixture at room temperature until the formation of the diketopiperazine precursor 48 is complete.
- Concentrate the reaction mixture and purify by chromatography.
- Dissolve the purified intermediate 48 in methanol and add sodium methoxide (NaOMe) (0.2 equiv.).
- Stir the reaction at room temperature until the cyclization is complete.
- Neutralize the reaction with acetic acid, concentrate, and purify by flash chromatography to afford **5-N-Acetylardeemin** (2).

# Visualizations

Diagram 1: Total Synthesis Workflow of **5-N-Acetylardeemin**



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Caption: Synthetic pathway for **5-N-Acetylardeemin**.

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# References

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